N-(4-Aminophenyl)-3-isopropoxybenzamide
Overview
Description
“N-(4-Aminophenyl)-3-isopropoxybenzamide” is likely a compound that contains an amine group (-NH2) attached to a phenyl group (a benzene ring), which is further connected to a benzamide group (a benzene ring connected to a carboxamide group -C(O)NH2) via an isopropoxy group (-OCH(CH3)2) .
Synthesis Analysis
While specific synthesis methods for “N-(4-Aminophenyl)-3-isopropoxybenzamide” are not available, similar compounds are often synthesized through reactions involving amines, isopropyl halides, and carboxylic acids or their derivatives .Molecular Structure Analysis
The molecular structure of “N-(4-Aminophenyl)-3-isopropoxybenzamide” would likely involve a benzene ring connected to an amine group, an isopropoxy group, and a benzamide group .Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Molecular Structure and Intermolecular Interactions of N-3-hydroxyphenyl-4-methoxybenzamide While not directly studying N-(4-Aminophenyl)-3-isopropoxybenzamide, related research on N-3-hydroxyphenyl-4-methoxybenzamide provides insights into molecular structures and intermolecular interactions. These interactions are crucial for understanding how these compounds behave in different environments. The study utilizes single crystal X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry, emphasizing the importance of these interactions in understanding the behavior and potential applications of these compounds (Karabulut et al., 2014).
Antiprotozoal Activity and DNA Binding
Antiprotozoal Activity and DNA Binding of N-substituted N-phenylbenzamide and 1,3-diphenylurea Bisguanidines Research exploring the antiprotozoal activity of N-substituted N-phenylbenzamide derivatives indicates significant potential against protozoal pathogens. This study, focusing on compounds derived from the scaffold of N-phenylbenzamide, which is structurally related to N-(4-Aminophenyl)-3-isopropoxybenzamide, demonstrates antiprotozoal activity against Trypanosoma brucei and Plasmodium falciparum. The study also confirms the binding of these compounds to AT-rich DNA, indicating a potential mechanism of action and highlighting the therapeutic potential of these compounds in treating protozoal infections (Martínez et al., 2014).
Novel High Sensitive Biosensors
High Sensitive Biosensor Based on Nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide Modified Carbon Paste Electrode In the field of biosensors, a novel modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode has been developed for the electrocatalytic determination of biomolecules like glutathione. This research is significant in the context of scientific applications of benzamide derivatives, demonstrating the potential of these compounds in enhancing the sensitivity and specificity of biosensors (Karimi-Maleh et al., 2014).
properties
IUPAC Name |
N-(4-aminophenyl)-3-propan-2-yloxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(2)20-15-5-3-4-12(10-15)16(19)18-14-8-6-13(17)7-9-14/h3-11H,17H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXRGTIBSMGPME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-3-isopropoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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